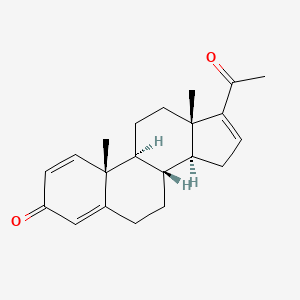

Pregna-1,4,16-triene-3,20-dione

Description

Structure

3D Structure

Properties

CAS No. |

75863-26-2 |

|---|---|

Molecular Formula |

C21H26O2 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,8,10,12,16,18-19H,4-5,7,9,11H2,1-3H3/t16-,18-,19-,20-,21+/m0/s1 |

InChI Key |

CYHIWWJMJIAQOW-RKFFNLMFSA-N |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C |

Canonical SMILES |

CC(=O)C1=CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C |

Origin of Product |

United States |

1. Foundational & Exploratory

Advanced Profiling and Synthetic Methodologies for Pregna-1,4,16-triene-3,20-dione in Glucocorticoid Development

Executive Summary

Pregna-1,4,16-triene-3,20-dione is a pivotal steroidal intermediate utilized extensively in the pharmaceutical synthesis of highly potent anti-inflammatory and immunosuppressive glucocorticoids. This technical guide elucidates the exact molecular parameters, the structural causality behind its pharmacological utility, and the field-proven biocatalytic workflows required to synthesize this core backbone from phytosterol precursors.

Molecular Architecture and Quantitative Parameters

Pregna-1,4,16-triene-3,20-dione serves as the foundational scaffold for synthesizing advanced halogenated corticosteroids. The1, corresponding to a1[1]. Crystallographic data confirms its 2, which dictates its physical behavior during downstream reactivity[2].

Table 1: Physicochemical Properties of Pregna-1,4,16-triene-3,20-dione

| Property | Value | Rationale / Significance |

| Chemical Name | Pregna-1,4,16-triene-3,20-dione | IUPAC standard nomenclature for the base triene steroid. |

| Molecular Formula | C21H26O2 | Defines the core unhalogenated, unmethylated pregnane skeleton[1]. |

| Molecular Weight | 310.4 g/mol | Essential for stoichiometric calculations in multi-step API synthesis[1]. |

| Exact Mass | 310.1933 g/mol | Utilized for high-resolution mass spectrometry (HRMS) validation[1]. |

| CAS Registry Number | 75863-26-2 | Primary identifier for the un-substituted base compound[1]. |

| Key Structural Motifs | 1,4-diene-3-one; Δ16 double bond | The 1,4-diene enhances receptor affinity; the Δ16 bond enables C16 functionalization. |

Structural Causality in Drug Development

The specific arrangement of double bonds in Pregna-1,4,16-triene-3,20-dione is a prerequisite for modern rational drug design:

-

The 1,4-diene-3-one A-ring: This configuration flattens the A-ring, significantly increasing the binding affinity to the glucocorticoid receptor (GR) compared to standard 4-ene steroids.

-

The Δ16 Double Bond: The presence of the 16-ene double bond provides a highly reactive site for the stereoselective addition of a 16α-methyl or 16β-methyl group. This methylation is a critical causality in drug design: it sterically hinders the compound from binding to the mineralocorticoid receptor, thereby eliminating unwanted sodium-retaining side effects (edema) in patients.

Once the base C21H26O2 scaffold is synthesized, it is frequently converted into highly potent derivatives, such as3, which exhibits massively enhanced anti-inflammatory activity[3].

Biocatalytic Synthesis Workflow

The traditional chemical synthesis of the 1,4-diene system often relies on toxic reagents like selenium dioxide (SeO2), which requires exhaustive downstream purification to meet pharmaceutical safety standards. To circumvent this, modern workflows utilize a combination of chemical and microbiological methods. Specifically, the4[4]. This biocatalytic approach ensures high regioselectivity and eliminates heavy metal contamination.

Figure 1: Biocatalytic synthesis pathway of Pregna-1,4,16-triene-3,20-dione from phytosterols.

Experimental Protocol: Microbiological 1(2)-Dehydrogenation

The following protocol details the self-validating system for the bioconversion of pregna-4,16-diene-3,20-dione into Pregna-1,4,16-triene-3,20-dione utilizing N. simplex[4].

Phase 1: Biocatalyst Preparation

-

Inoculation: Cultivate Nocardioides simplex VKM Ac-2033D in a nutrient broth containing peptone, yeast extract, and glucose at 28°C under continuous agitation (200 rpm).

-

Induction (Causality): Add a sub-lethal concentration of a steroidal inducer (e.g., cortisone) during the early exponential phase. Rationale: This triggers the maximum expression of 3-ketosteroid-Δ1-dehydrogenase (KstD), the specific enzyme required for C1-C2 desaturation.

Phase 2: Substrate Delivery and Bioconversion 3. Substrate Solubilization: Dissolve the precursor, pregna-4,16-diene-3,20-dione, in a water-miscible co-solvent (e.g., ethanol or complexed with cyclodextrins). Rationale: Steroids are highly hydrophobic; proper solubilization is critical to ensure bioavailability to the microbial cells without inducing solvent toxicity. 4. Incubation: Introduce the solubilized substrate into the bioreactor. Maintain pH at 7.0–7.2 and continuous aeration. 5. Validation Checkpoint (In-Process Control): Monitor the bioconversion every 4 hours using High-Performance Liquid Chromatography (HPLC). Rationale: This self-validating step prevents over-oxidation or degradation of the pregnane side chain, terminating the reaction exactly when maximum triene yield is achieved.

Phase 3: Extraction and Analytical Validation 6. Extraction: Quench the reaction and extract the fermentation broth three times with ethyl acetate. Pool the organic layers and evaporate under reduced pressure. 7. Purification: Subject the crude extract to silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the pure Pregna-1,4,16-triene-3,20-dione. 8. Structural Confirmation:

-

Mass Spectrometry (MS): Confirm the molecular ion peak at m/z 310.4[1].

-

1H-NMR Spectroscopy: Verify the presence of the distinct vinylic protons at C1 and C2 (typically appearing as doublets around δ 6.2 and 7.0 ppm), confirming the successful 1(2)-dehydrogenation[4].

References

-

[3] Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)- - PubChem. nih.gov. 3

-

[4] Synthesis of Pregna-1,4,16-triene-3,20-dione from a Mixture of Soybean Phytosterols using a Combination of Chemical and Microbiological Methods. researchgate.net. 4

-

[1] 75863-26-2, (8S,9S,10R,13S,14S)-17-acetyl-10,13 ... - Echemi. echemi.com. 1

Sources

An In-Depth Technical Guide to Pregna-1,4,16-triene-3,20-dione and Pregna-1,4-diene-3,20-dione: A Structural and Functional Comparison

Executive Summary

The pregnane scaffold is the foundation for a vast array of biologically active steroids, including progestogens, corticosteroids, and androgens. Seemingly minor modifications to this core structure can induce profound shifts in pharmacological activity. This technical guide provides a detailed comparative analysis of two such pregnane derivatives: Pregna-1,4-diene-3,20-dione and Pregna-1,4,16-triene-3,20-dione. While differing only by the presence of a single double bond at the C16-17 position, their chemical roles and biological implications are starkly divergent. Pregna-1,4-diene-3,20-dione, known as delmadinone, is an active pharmaceutical ingredient with potent antiandrogenic and progestogenic effects.[1][2] Conversely, Pregna-1,4,16-triene-3,20-dione is primarily leveraged as a critical synthetic intermediate in the manufacturing of high-value corticosteroids.[3][4] This guide will dissect their structural nuances, mechanistic differences, and the analytical strategies required to differentiate them, offering field-proven insights for researchers and drug development professionals.

Pregna-1,4-diene-3,20-dione (Delmadinone): The Antiandrogenic Progestin

Pregna-1,4-diene-3,20-dione, more commonly known as delmadinone, is a synthetic steroid recognized for its potent biological activity. While the parent compound itself is not marketed, its C17α-acetate ester, delmadinone acetate (DMA), is a well-established veterinary drug.[1][5]

Chemical Identity and Structure

Delmadinone's structure features the characteristic 1,4-diene-3-one configuration in the A-ring, which is common to many active steroids and influences receptor binding and metabolic stability. The absence of a double bond in the D-ring results in a classic puckered "envelope" conformation.

Caption: Chemical structure of Pregna-1,4-diene-3,20-dione (Delmadinone).

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₈O₂ | PubChem |

| Molar Mass | 312.45 g/mol | PubChem |

| Synonyms | Delmadinone | |

| CAS Number | 15262-77-8 | [6] |

| Appearance | Solid powder | [6] |

Mechanism of Action and Biological Applications

Delmadinone acetate is a potent progestin and antiandrogen.[2] Its therapeutic efficacy, particularly in treating androgen-dependent conditions like benign prostatic hyperplasia (BPH) in canines, stems from a multi-faceted mechanism of action.[1][2]

-

Androgen Receptor (AR) Antagonism: It competitively binds to androgen receptors in target tissues, such as the prostate, blocking the binding of testosterone and its more potent metabolite, dihydrotestosterone (DHT).[1]

-

5α-Reductase Inhibition: The compound inhibits the 5α-reductase enzyme, which is responsible for converting testosterone into DHT. By reducing DHT levels, it mitigates a primary driver of prostate growth.[2]

-

Antigonadotropic Effects: Delmadinone acetate suppresses the release of gonadotropins from the pituitary gland, which in turn leads to decreased testicular production of testosterone.[7]

This combined action makes it highly effective for managing conditions of androgen excess without causing permanent sterilization.[2]

Caption: Mechanism of antiandrogenic action of Delmadinone.

Pregna-1,4,16-triene-3,20-dione: The Corticosteroid Precursor

In stark contrast to delmadinone, Pregna-1,4,16-triene-3,20-dione is not known for its direct biological activity. Instead, its significance lies in its role as a versatile and crucial intermediate in the chemical synthesis of potent corticosteroids.[3][4]

Chemical Identity and Structure

The defining feature of this molecule is the carbon-carbon double bond between positions C16 and C17 in the D-ring. This unsaturation fundamentally alters the geometry of the D-ring, making it more planar compared to the corresponding saturated structure. This planarity is a key structural motif that facilitates subsequent chemical transformations necessary to produce certain classes of corticoids.[8]

Caption: Chemical structure of Pregna-1,4,16-triene-3,20-dione.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₆O₂ | PubChem |

| Molar Mass | 310.43 g/mol | PubChem |

| Synonyms | 1,4,16-Pregnatriene-3,20-dione | [4] |

| CAS Number | 16330-33-9 | PubChem |

| Appearance | Solid | [4] |

Role in Chemical Synthesis

Pregna-1,4,16-triene-3,20-dione is a valuable building block for producing potent anti-inflammatory corticosteroids like dexamethasone and betamethasone.[3][9] The synthesis often starts from readily available materials like soybean phytosterols, which are first converted to androstenedione and then elaborated.[4] The introduction of the C1-2 double bond can be achieved via chemical or microbiological methods, for instance, using the actinobacterium Nocardioides simplex.[3][4]

The C16-17 double bond is strategically important because it:

-

Serves as a handle for introducing key functional groups (e.g., 16-methyl, 17-hydroxyl) that are critical for the high glucocorticoid activity and reduced mineralocorticoid side effects of modern corticosteroids.

-

Influences the stereochemistry of subsequent reactions at C17.

-

Is a feature present in many advanced intermediates en route to final drug products.[10]

The Decisive Impact of C16-C17 Unsaturation: A Comparative Analysis

The presence or absence of the C16-17 double bond is the single structural feature that dictates the divergent paths of these two molecules.

-

Structural and Conformational Impact: The sp² hybridization of carbons 16 and 17 in the triene derivative imposes a planar geometry on the D-ring. In contrast, the sp³ hybridized carbons in delmadinone's D-ring allow for a more flexible, puckered conformation. This geometric difference significantly alters the overall shape of the steroid, which is a primary determinant of how it fits into the ligand-binding pocket of a steroid receptor.[8]

-

Functional Divergence: The structural change directly translates to function. The conformation of delmadinone is amenable to binding with high affinity to the androgen and progesterone receptors. The planar D-ring of the triene, however, is not optimal for this activity. Instead, it is the ideal precursor structure for creating the specific side-chain and substitution patterns found in highly potent corticosteroids. Modifications at the C16 and C17 positions are known to dramatically influence biological activity.[11]

-

Metabolic Stability: The C16-17 double bond can block potential sites of metabolism, such as hydroxylation at C16 or C17, which are common metabolic pathways for steroids.[12] This can increase the metabolic stability of the molecule or redirect metabolism to other parts of the steroid nucleus. Synthetic progestins are often designed with specific substitutions to slow their inactivation and prolong their half-life compared to endogenous progesterone.[13][14]

Experimental Protocols for Characterization and Differentiation

Distinguishing between these two isobaric compounds (differing in mass by only two hydrogen atoms) requires high-resolution analytical techniques. Their identical core structure makes differentiation challenging without leveraging methods that are sensitive to the C16-C17 unsaturation.

Caption: Workflow for the analytical differentiation of steroid isomers.

Protocol: HPLC for Purity Assessment and Separation

This protocol provides a baseline method for separating Pregna-1,4-diene-3,20-dione from Pregna-1,4,16-triene-3,20-dione. The increased planarity and conjugation of the triene may lead to a slightly longer retention time on reversed-phase media compared to the diene.

-

System Preparation:

-

HPLC System: A UHPLC or HPLC system equipped with a UV detector.

-

Column: Reversed-phase C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size). Biphenyl phases can offer unique selectivity for steroid isomers.[15]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 50% B) for at least 15 minutes or until a stable baseline is achieved.

-

-

Sample Preparation:

-

Accurately weigh and dissolve reference standards and samples in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

-

Further dilute to a working concentration (e.g., 10 µg/mL) using the initial mobile phase composition.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Flow Rate: 0.4 mL/min.

-

UV Detection: 245 nm.

-

Gradient Elution:

-

0.0 min: 50% B

-

8.0 min: 95% B

-

9.0 min: 95% B

-

9.1 min: 50% B

-

12.0 min: End of run.

-

-

-

Data Analysis:

-

Identify peaks based on the retention times of the pure reference standards.

-

Quantify using a calibration curve generated from the reference standards. The triene is expected to have a slightly different retention time than the diene.

-

Protocol: NMR Spectroscopy for Structural Confirmation

NMR is the gold standard for unambiguous structural elucidation. The key differences will appear in the signals for the protons and carbons at and near the C16 and C17 positions.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified steroid in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument for optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (Optional but Recommended): Acquire COSY (proton-proton correlation) and HSQC (proton-carbon correlation) spectra to assign all signals confidently.

-

-

Expected Spectral Differences:

-

Pregna-1,4,16-triene-3,20-dione:

-

¹H NMR: A new signal will appear in the olefinic region (typically δ 5.5-7.0 ppm) corresponding to the proton at C16. The exact chemical shift will depend on the local environment.

-

¹³C NMR: Two new sp² carbon signals will appear in the olefinic region (typically δ 120-150 ppm) for C16 and C17, replacing the sp³ signals seen in the diene. The signal for the C20 ketone will also be shifted due to the adjacent double bond.

-

-

Pregna-1,4-diene-3,20-dione (Delmadinone):

-

¹H NMR: Protons at C16 and C17 will appear in the aliphatic region (typically δ 1.0-2.5 ppm).

-

¹³C NMR: Carbons C16 and C17 will have signals in the aliphatic region (typically δ 20-50 ppm).

-

-

Conclusion

The comparison between Pregna-1,4-diene-3,20-dione and Pregna-1,4,16-triene-3,20-dione serves as a powerful illustration of a core principle in medicinal and synthetic chemistry: subtle structural modifications can lead to dramatic shifts in function. The addition of a single double bond at the C16-17 position deactivates the molecule for hormonal activity but primes it for conversion into life-saving anti-inflammatory drugs. For the researcher, scientist, or drug development professional, this understanding is paramount. It not only informs synthetic strategy but also underscores the necessity of employing precise, high-resolution analytical techniques to confirm structure and ensure the purity and identity of both active pharmaceutical ingredients and their critical intermediates.

References

-

Wikipedia. Delmadinone acetate. Link

-

Louw, D. F., et al. (2020). Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception. Pharmacology & Therapeutics, 216, 107647. Link

-

PubChem. Delmadinone acetate. Link

-

National Center for Biotechnology Information. (2024). Progestins. In StatPearls. StatPearls Publishing. Link

-

Fotherby, K. (1968). Metabolism of progesterone and synthetic progestational agents. The Journal of Reproduction and Fertility. Supplement, 5, 51-68. Link

-

Huy, L. D., et al. (2024). Synthesis of Pregna-1,4,16-triene-3,20-dione from a Mixture of Soybean Phytosterols using a Combination of Chemical and Microbiological Methods. Current Organic Synthesis, 21. Link

-

ResearchGate. Synthesis of Pregna-1,4,16-triene-3,20-dione from a Mixture of Soybean Phytosterols using a Combination of Chemical and Microbiological Methods. Link

-

Cheméco. 17Alpha,21-dihydroxypregna-1,4-diene-3,20-dione (CAS 1807-14-3). Link

-

MedKoo Biosciences. Delmadinone acetate | CAS# 13698-49-2. Link

-

Florida State University Libraries. (2022). Analysis of Steroid Hormone Isomers using Ion Mobility-Mass Spectrometry. Link

-

Lyčka, A., & Holčapek, M. (2021). Analytical Methods for the Determination of Neuroactive Steroids. Molecules, 26(8), 2165. Link

-

National Institutes of Health. (2019). STEROID ANALYSIS BY ION MOBILITY SPECTROMETRY. WIREs Forensic Science, 1(6), e1351. Link

-

European Medicines Agency. (2020). SUMMARY OF PRODUCT CHARACTERISTICS for Tardak 10 mg/ml Suspension for Injection. Link

-

PubMed. (2023). Differentiation of steroid isomers by steroid analogues adducted trapped ion mobility spectrometry-mass spectrometry. Analytical and Bioanalytical Chemistry, 416(1), 313-319. Link

-

PubChem. Pregna-1,4-diene-3,20-dione, 17-hydroxy-6-alpha-methyl-, acetate. Link

-

Inxight Drugs. DELMADINONE ACETATE. Link

-

National Institutes of Health. (2012). Pregna-1,4,20-trien-3-one, a cytotoxic marine steroid from the marine soft coral Nephthea sp. Natural Product Communications, 7(11), 1451-1452. Link

-

PubChem. Pregna-1,4-diene-3,20-dione, 9-chloro-11,17,21-trihydroxy-16-methyl-, (11beta,16beta)-. Link

-

ChemicalBook. Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)-. Link

-

Google Patents. HU182616B - Process for producing 20,21-dihydroxy-pregna-1,4,16-trien-3-ones. Link

-

ResearchGate. (2020). Metabolic Effects of Contraceptive Steroids. Link

-

ChemicalBook. 11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate synthesis. Link

-

Axplora. Delmadinone Acetate. Link

-

Kuhl, H. (2011). Pharmacology of progestogens. Journal für Reproduktionsmedizin und Endokrinologie, 8(1), 157-176. Link

-

Thermo Fisher Scientific. Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. Link

-

Nanjing Finechem Holding Co.,Limited. Pregna-1,4-Diene-3,20-Dione, 6-Alpha,9-Difluoro-11-Beta,17,21-Trihydroxy-, 21-Acetate, 17-Butyrate. Link

-

Google Patents. US20040024230A1 - Synthesis of cyproterone acetate. Link

-

Santa Cruz Biotechnology. Pregna-1,4,9(11),16-tetraene-3,20-dione. Link

-

ChemicalBook. 11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione. Link

-

Hovione. 16.beta.-Methyl-17.alpha.-hydroxypregna-1,4,9(11)-triene-3,20-dione. Link

-

PubChem. Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)-. Link

-

CymitQuimica. CAS 13698-49-2: Delmadinone Acetate. Link

-

Benchchem. Delmadinone | 15262-77-8. Link

-

PubMed. (1966). Pharmacological activity of pregna-1,4-diene-3,20-dione-11 (beta),17(alpha)-21-triol-21-stearoylglycolate. Arzneimittelforschung, 16(2), 164-72. Link

-

National Institutes of Health. (2022). Investigation of the Influence of Various Functional Groups on the Dynamics of Glucocorticoids. Molecules, 27(22), 7899. Link

-

MilliporeSigma. 9-fluoro-11-17-21-trihydroxy-16-methyl pregna-1-4-diene-3-20-dione. Link

-

Donova, M. V., et al. (2019). An Efficient Procedure for Synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione. Research Journal of Pharmacy and Technology, 12(1), 1-6. Link

-

MDPI. (2024). Microbial Synthesis and Biological Activity of 20β-Hydroxylated Progestins: Ovarian and Neural Action of 17α,20β,21α-Trihydroxy-4-Pregnen-3-One in Danio rerio. International Journal of Molecular Sciences, 25(3), 1530. Link

-

National Institutes of Health. (2021). The interaction of steroids with phospholipid bilayers and membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1864(3), 183840. Link

-

Wikipedia. Pregna-4,20-dien-3,6-dione. Link

-

PubMed. (1983). Steroidal free radicals as possible intermediates in the biosynthesis of C19-delta 16-steroids. Journal of the American Chemical Society, 105(16), 5484-5485. Link

-

PubMed. (2003). Steroid structural requirements for stabilizing or disrupting lipid domains. Biochemistry, 42(48), 14141-51. Link

-

PubMed. (1995). C16 and C17 derivatives of estradiol as inhibitors of 17 beta-hydroxysteroid dehydrogenase type 1: chemical synthesis and structure-activity relationships. Journal of Enzyme Inhibition, 9(2), 121-34. Link

Sources

- 1. Delmadinone acetate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. axplora.com [axplora.com]

- 6. medkoo.com [medkoo.com]

- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 8. Investigation of the Influence of Various Functional Groups on the Dynamics of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HU182616B - Process for producing 20,21-dihydroxy-pregna-1,4,16-trien-3-ones - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. C16 and C17 derivatives of estradiol as inhibitors of 17 beta-hydroxysteroid dehydrogenase type 1: chemical synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. kup.at [kup.at]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Unveiling the Metabolic Architecture of 16-Dehydroprogesterone Derivatives: A Technical Guide for Drug Development

Target Audience: Research Scientists, Metabolic Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

16-Dehydroprogesterone (16-DHP) is a highly reactive C21 steroidal intermediate characterized by a critical C16-C17 double bond. While its primary biological significance lies in its role as a progestogen, its true value to the pharmaceutical industry is its versatility as a precursor for the semi-synthesis of potent corticosteroids, contraceptives, and anti-inflammatory active pharmaceutical ingredients (APIs)[1]. This whitepaper synthesizes the latest mechanistic data on the mammalian cytochrome P450 (CYP450) metabolism and microbial biotransformation of 16-DHP derivatives, providing field-proven, self-validating protocols for metabolic engineering and biochemical assays.

Structural Dynamics: The Catalytic Influence of the C16-C17 Alkene

The metabolic fate of 16-DHP diverges significantly from standard saturated pregnane rings (like progesterone) due to the π -electron cloud of the C16-C17 double bond. In biological systems, this unsaturation alters the transition state geometry within enzyme active sites.

In standard steroidogenesis, enzymes typically hydroxylate specific carbon centers. However, the introduction of the alkene at C16 forces mammalian and microbial enzymes to adapt, leading to novel epoxidation reactions, stereospecific hydroxylations, or targeted reductions[2][3]. Understanding these structural causalities is the first step in rationally designing drug synthesis pathways.

Mammalian Cytochrome P450-Mediated Metabolism

In human endocrinology, the metabolism of 16-DHP derivatives provides a fascinating window into the plasticity of CYP450 enzymes—specifically CYP17A1 (steroid 17-hydroxylase/17,20-lyase) and CYP21A2 (steroid 21-hydroxylase)[2][4].

-

CYP17A1 Pathway: Normally, CYP17A1 16 α -hydroxylates progesterone. However, when presented with 16-DHP, the enzyme catalyzes a novel 16 α ,17-epoxidation alongside 21-hydroxylation in a nearly 1:1 ratio[2]. The causality here is steric: the planar nature of the C16-C17 bond allows the heme-activated oxygen to attack the π -bond directly, forming an epoxide rather than extracting a proton.

-

CYP21A2 Pathway: In contrast, CYP21A2 maintains its primary function, converting 16-DHP almost exclusively to the 21-hydroxylated product, with only trace amounts of epoxide formation[4].

CYP17A1 and CYP21A2 mediated metabolic divergence of 16-dehydroprogesterone.

Microbial Biotransformation & Industrial Synthesis

Because chemical synthesis of 16-DHP from precursors like diosgenin often requires toxic heavy metals (e.g., Cr(VI) oxidants), the pharmaceutical industry is aggressively pivoting to microbial biotransformation[5].

Rational Metabolic Engineering in Mycolicibacterium sp.

Recent breakthroughs have utilized engineered Mycolicibacterium sp. HK-90 to synthesize 16-DHP directly from diosgenin. The engineering logic relies on blocking downstream degradation:

-

Knockout of kstD and kshA: Prevents the degradation of the steroid core (blocking Δ1 -dehydrogenation and 9 α -hydroxylation)[5].

-

Inactivation of BV-2539: This Baeyer–Villiger monooxygenase is responsible for C21-to-C19 conversion. Knocking it out completely abolishes the production of 4-androstenedione (4-AD), forcing the metabolic flux to pool at 16-DHP[5].

Fungal and Anaerobic Metabolism

Other microorganisms process 16-DHP differently:

-

Mucor piriformis : Hydroxylates 16-DHP stereospecifically to yield 7 α ,14 α -dihydroxypregna-4,16-dien-3,20-dione as the major metabolite[6].

-

Eubacterium sp. strain 144 : An intestinal anaerobe that utilizes a specific 16-dehydroprogesterone reductase (16-DHPR) to reduce the Δ16−17 double bond. Interestingly, this enzyme strictly requires methyl viologen as an electron carrier and is driven by pyruvate or sodium dithionite, rejecting standard NADH/NADPH donors[3].

Quantitative Metabolic Yields

Table 1: Comparative Yields of 16-DHP Metabolic Pathways

| Biological/Chemical System | Substrate | Major Product(s) | Yield / Ratio | Ref |

| Engineered Mycolicibacterium sp. HK-90 | Diosgenin (50 g/L) | 16-Dehydroprogesterone | 33.80 g/L (89.7% molar yield) | [5] |

| Human CYP17A1 (Wild-Type) | 16-DHP | 16 α ,17-epoxyprogesterone : 21-OH-16-DHP | ~1:1 ratio | [2] |

| Human CYP17A1 (A105L Mutant) | 16-DHP | 16 α ,17-epoxyprogesterone : 21-OH-16-DHP | 1:5 ratio | [2] |

| Mucor piriformis | 16-DHP | 7 α ,14 α -dihydroxypregna-4,16-dien-3,20-dione | 78% yield | [6] |

| Mn(III) Catalyst / PhSiH 3 / O 2 | 16-DHP | 17 α -hydroxyprogesterone | 85% yield | [7] |

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its internal controls. The following methodologies are designed as self-validating systems .

Protocol A: In Vitro CYP450 Epoxidation Assay (Self-Validating)

Objective: To quantify the epoxidation vs. hydroxylation ratio of 16-DHP by recombinant human CYP17A1, while definitively ruling out non-enzymatic auto-oxidation.

Causality & Validation Logic: If epoxidation is strictly heme-mediated, the addition of Reactive Oxygen Species (ROS) scavengers will not alter the product ratio. Conversely, using an active-site mutant (CYP17A1 A105L) reduces the active site volume, sterically hindering 16 α -attack and predictably shifting the ratio toward 21-hydroxylation[2]. This dual-control isolates true enzymatic activity.

Step-by-Step Methodology:

-

Microsome Preparation: Express wild-type CYP17A1, A105L mutant, and P450 oxidoreductase (POR) in Saccharomyces cerevisiae. (Yeast is chosen because it lacks endogenous steroidogenic P450s, ensuring a zero-background baseline).

-

Reaction Assembly: In a 0.5 mL reaction volume (50 mM potassium phosphate buffer, pH 7.4), add 50 μ M of 16-DHP (Compound 1) and 50 pmol of recombinant CYP17A1.

-

Internal Control Spiking: In parallel "Control" tubes, add 1000 U/mL catalase and 100 U/mL superoxide dismutase (SOD)[4].

-

Initiation: Pre-incubate at 37°C for 3 minutes. Initiate the reaction by adding 1 mM NADPH.

-

Quenching: After 30 minutes, quench the reaction by adding 1 mL of ice-cold ethyl acetate. (Ethyl acetate instantly denatures the proteins and efficiently partitions the hydrophobic steroids into the organic phase).

-

Extraction & LC-MS/MS: Vortex for 2 minutes, centrifuge at 10,000 x g for 5 minutes. Extract the organic layer, evaporate under N 2 gas, and reconstitute in 50% methanol for LC-MS/MS quantification.

Self-validating experimental workflow for in vitro CYP450 epoxidation assays.

Protocol B: Scale-Up Microbial Fermentation of 16-DHP

Objective: High-yield conversion of diosgenin to 16-DHP using engineered Mycolicibacterium sp. HK-90 (mHust-C21).

Step-by-Step Methodology:

-

Seed Culture: Inoculate primary seeds in YT medium supplemented with 0.05% Tween-80. Incubate at 30°C, 200 rpm for 48 hours[5]. (Causality: Tween-80 acts as a surfactant, increasing the permeability of the mycobacterial cell wall to highly hydrophobic sterols).

-

Fermentation Matrix: Prepare 2L flasks containing 500 mL YT medium, 0.05% Tween-80, and 30 g/L diosgenin.

-

Phase-Transfer Catalysis: Add 6% HP- β -CD (hydroxypropyl-beta-cyclodextrin) to the matrix[5]. (Causality: Diosgenin is practically insoluble in water. HP- β -CD forms inclusion complexes with the steroid, acting as a phase-transfer catalyst to massively increase bioavailability to the microbes).

-

Inoculation & Monitoring: Inoculate with 5% secondary seed culture. Monitor metabolic activity via periodic sampling and HPLC analysis until maximum 16-DHP accumulation is achieved.

Translational Applications in Drug Development

The metabolic pathways of 16-DHP are not just academic curiosities; they have direct clinical and commercial applications.

Contraceptives and Progestins: 16-DHP is a direct precursor to 17 α -hydroxyprogesterone, a vital synthetic replacement for natural progesterone (which lacks oral efficacy due to rapid hepatic metabolism)[7]. By utilizing a biomimetic Mn(III) catalyst, phenylsilane, and dioxygen, chemists can mimic the CYP450 side-chain cleavage, achieving a direct, one-step conversion of the α , β -unsaturated ketone of 16-DHP into 17 α -hydroxyprogesterone with an 85% yield[7].

Reproductive Endocrinology: Metabolomic profiling has identified 16-DHP as a key constituent in human follicular fluid (FF). In poor ovarian responders undergoing IVF, the FF metabolome—rich in hormones like 16-DHP, 17-hydroxyprogesterone, and androstenedione—provides a biochemical window into oocyte growth, differentiation, and subsequent fertilization potential[8].

References

-

Efficient Microbial Synthesis of Key C21 Steroid 16-Dehydroprogesterone from Diosgenin by Engineered Mycolicibacterium sp. HK-90 Source: acs.org URL:[Link]

- -hydroxy esters using Mn(III)

-

Epoxidation Activities of Human Cytochromes P450c17 and P450c21 Source: acs.org URL:[Link]

-

Characteristics of 16-dehydroprogesterone reductase in cell extracts of the intestinal anaerobe, Eubacterium sp. strain 144 Source: nih.gov URL:[Link]

-

Dehydroepiandrosterone supplementation and the impact of follicular fluid metabolome and cytokinome profiles in poor ovarian responders Source: nih.gov URL:[Link]

-

Epoxidation Activities of Human Cytochromes P450c17 and P450c21 - PMC Source: nih.gov URL:[Link]

-

Biotransformation of Steroids Using Different Microorganisms Source: intechopen.com URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characteristics of 16-dehydroprogesterone reductase in cell extracts of the intestinal anaerobe, Eubacterium sp. strain 144 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epoxidation Activities of Human Cytochromes P450c17 and P450c21 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biotransformation of Steroids Using Different Microorganisms | IntechOpen [intechopen.com]

- 7. US6667410B2 - Conversion of α,β-unsaturated ketones and α,β-unsaturated esters into α-hydroxy ketones and α-hydroxy esters using Mn(III) catalyst, phenylsilane and dioxygen - Google Patents [patents.google.com]

- 8. Dehydroepiandrosterone supplementation and the impact of follicular fluid metabolome and cytokinome profiles in poor ovarian responders - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Stability of Conjugated Dienone Steroid Intermediates

Foreword: Navigating the Inherent Reactivity of Dienone Steroids

Conjugated dienone steroid intermediates are pivotal scaffolds in the synthesis of a vast array of pharmaceutical agents, from corticosteroids to hormonal therapies. Their unique electronic structure, characterized by a delocalized π-system across the A-ring, imparts the desired biological activity. However, this very feature also renders them susceptible to a variety of degradation pathways, posing significant challenges during synthesis, formulation, and storage. This guide provides a comprehensive exploration of the chemical stability of these vital intermediates. We will delve into the mechanistic underpinnings of their degradation, present robust analytical methodologies for their characterization, and offer insights into strategies for their stabilization. Our approach is grounded in the principles of causality, ensuring that every experimental choice and analytical interpretation is scientifically justified.

The Chemical Landscape of Conjugated Dienone Steroids: A Double-Edged Sword

The stability of conjugated dienes is inherently greater than their non-conjugated counterparts due to the delocalization of π-electrons across the conjugated system, which lowers the overall energy of the molecule.[1][2] However, in the context of the rigid, polycyclic steroid nucleus, this electronic arrangement creates reactive centers prone to degradation under various environmental and process-related stresses. Understanding these vulnerabilities is the first step toward mitigating them.

The primary factors influencing the stability of conjugated dienone steroid intermediates include:

-

pH: The presence of acidic or basic conditions can catalyze hydrolytic reactions and rearrangements.[3][4]

-

Light: The conjugated system readily absorbs UV radiation, leading to photochemical degradation pathways.[5][6]

-

Temperature: Elevated temperatures can accelerate the rates of various degradation reactions.[4][7]

-

Oxidizing Agents: The electron-rich dienone system is susceptible to oxidation, leading to a variety of degradation products.[8][9]

-

Formulation Excipients: Interactions with other components in a formulation can catalyze degradation.[10]

Major Degradation Pathways of Conjugated Dienone Steroid Intermediates

A thorough understanding of the degradation pathways is crucial for the development of stable formulations and accurate analytical methods. The following sections detail the most common degradation mechanisms.

Acid-Catalyzed Rearrangements: The Mattox Rearrangement

Corticosteroids possessing a 1,3-dihydroxyacetone side chain are particularly susceptible to an acid-catalyzed β-elimination of water, a process known as the Mattox rearrangement.[11][12] This reaction leads to the formation of enol aldehyde isomers, which can exist as E- and Z-isomers.[13]

The generalized mechanism proceeds as follows:

-

Protonation of the 17-hydroxyl group.

-

Elimination of water to form a carbocation intermediate.

-

Rearrangement to form the more stable conjugated enol aldehyde.

Interestingly, a variation of the Mattox rearrangement has been observed under alkaline conditions for 17,21-diesters of these corticosteroids.[14]

Photochemical Degradation: A-Ring Aromatization and Rearrangements

Exposure to light, particularly UV radiation, can induce complex photochemical reactions in conjugated dienone steroids. One significant pathway is the aromatization of the A-ring, which can lead to the formation of estrogenic compounds.[5] This process has been observed for dienogest, a dienone progestin.[5] The photolysis of dienogest can also lead to the formation of photohydrates, which can revert to the parent compound in the absence of light, increasing its environmental persistence.[5]

Furthermore, aqueous photolysis can induce novel rearrangements, leading to phenolic products with altered ring systems, which may still possess biological activity.[6]

Oxidative Degradation

The dienone system and other functionalities on the steroid nucleus are susceptible to oxidation. For corticosteroids with a 20-keto-21-hydroxyl side chain, a major oxidative degradation pathway leads to the formation of a 21-dehydro steroid, which can be further degraded to a 17-carboxylic acid derivative.[3][8] The presence of an 11-keto group can influence the rate of rearrangement reactions.[15]

Hydrolytic Degradation

Under both acidic and basic conditions, ester functionalities on the steroid intermediate can be hydrolyzed. For instance, 17,21-diesters can undergo hydrolysis, which can then be followed by other degradation pathways like the Mattox rearrangement.[8][14] The pH of the medium plays a critical role in the rate of hydrolysis.[3]

Methodologies for Stability Assessment: A Self-Validating Approach

A robust assessment of the chemical stability of conjugated dienone steroid intermediates requires a systematic approach, typically involving forced degradation studies and the use of stability-indicating analytical methods.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[7][16][17] These studies also help in developing and validating stability-indicating analytical methods.[18][19]

Table 1: Recommended Conditions for Forced Degradation Studies of Conjugated Dienone Steroid Intermediates (Based on ICH Q1A(R2)) [7][16]

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M HCl, room temperature to 60°C | Mattox rearrangement, hydrolysis of esters |

| Base Hydrolysis | 0.1 M NaOH, room temperature to 60°C | Hydrolysis of esters, variation of Mattox rearrangement |

| Oxidation | 3% H₂O₂, room temperature | Oxidation of the dienone system and side chains |

| Thermal Degradation | 60-80°C (solid or solution) | Acceleration of various degradation reactions |

| Photostability | Exposure to UV and visible light (ICH Q1B) | Photochemical rearrangements, A-ring aromatization |

Experimental Protocol: Forced Degradation of a Dienone Steroid Intermediate

-

Preparation of Stock Solution: Prepare a stock solution of the steroid intermediate at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store a solid sample of the intermediate at 80°C for 48 hours. Also, reflux a solution of the intermediate for 24 hours.

-

Photostability: Expose a solution of the intermediate to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Neutralization: After the specified time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Sample Preparation for Analysis: Dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC-UV or UPLC-MS/MS method.

Stability-Indicating Analytical Methods

The cornerstone of any stability study is a validated analytical method that can separate the parent drug from its degradation products and allow for their quantification. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this purpose.[2][20][21][22]

Table 2: Typical UPLC-MS/MS Parameters for Steroid Intermediate Analysis

| Parameter | Typical Conditions | Rationale |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) | Provides good separation of steroids with varying polarities. |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile or Methanol with 0.1% formic acid | Formic acid aids in the protonation of analytes for positive ion mode ESI. |

| Gradient | A gradient from low to high organic phase concentration | Elutes a wide range of compounds with different polarities. |

| Flow Rate | 0.3 - 0.5 mL/min | Optimal for small particle size columns, providing high resolution. |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Steroids readily form [M+H]⁺ ions. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

Protocol: UPLC-MS/MS Analysis of Stressed Samples

-

Sample Preparation: Dilute the stressed and control samples to a final concentration of approximately 10-100 ng/mL in the initial mobile phase.

-

Chromatographic Separation:

-

Inject 5 µL of the sample onto the UPLC system.

-

Use a gradient elution program, for example: 0-1 min, 30% B; 1-5 min, 30-90% B; 5-6 min, 90% B; 6-6.1 min, 90-30% B; 6.1-8 min, 30% B.

-

-

Mass Spectrometric Detection:

-

Set the mass spectrometer to operate in positive ESI mode.

-

For each potential degradation product, determine the precursor ion (e.g., [M+H]⁺) and select 2-3 characteristic product ions for MRM transitions.

-

Optimize cone voltage and collision energy for each transition.

-

-

Data Analysis:

-

Identify degradation products by comparing the chromatograms of stressed samples with the control.

-

Quantify the amount of parent drug remaining and the amount of each degradation product formed.

-

Propose structures for unknown degradation products based on their mass-to-charge ratio and fragmentation patterns.

-

Structural Influences on Stability

The stability of a conjugated dienone steroid intermediate is not solely dependent on the dienone system itself but is also influenced by the nature and stereochemistry of substituents on the steroid nucleus.

-

Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups near the dienone system can affect its reactivity. For example, an 11-keto group has been shown to slow down the dienone-phenol rearrangement.[15]

-

Steric Hindrance: Bulky substituents can sterically hinder the approach of reagents, thereby slowing down degradation reactions.

-

Side Chain Structure: As discussed with the Mattox rearrangement, the nature of the side chain at C-17 is a critical determinant of stability.[11][12][13]

-

Unsaturation: The presence and position of additional double bonds in the steroid nucleus can influence the overall electronic properties and stability of the molecule.[23]

Strategies for Enhancing Stability

Improving the stability of conjugated dienone steroid intermediates is a key objective in drug development. Several strategies can be employed:

-

pH Control: Formulating the intermediate in a buffered solution at a pH where it exhibits maximum stability is a fundamental approach.[4][24]

-

Use of Antioxidants: For intermediates susceptible to oxidation, the inclusion of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite can be effective.[10][25] The choice of antioxidant depends on the formulation (aqueous or non-aqueous) and the specific degradation pathway.[25]

-

Protection from Light: Storing the intermediate in light-resistant containers is essential to prevent photochemical degradation.[4]

-

Formulation Design:

-

Chemical Modification: In some cases, labile functional groups can be protected during synthesis and deprotected at a later stage.

Conclusion: A Proactive Approach to Stability

The chemical stability of conjugated dienone steroid intermediates is a multifaceted challenge that requires a deep understanding of their inherent reactivity and a systematic approach to its characterization and mitigation. By elucidating the degradation pathways, employing robust analytical methodologies, and implementing informed stabilization strategies, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final pharmaceutical products derived from these essential intermediates. A proactive, knowledge-driven approach to stability is not merely a regulatory requirement but a cornerstone of sound scientific practice in pharmaceutical development.

References

-

A variation of Mattox rearrangement mechanism under alkaline condition. (2025). ResearchGate. Retrieved from [Link]

-

Environmental photochemistry of dienogest: phototransformation to estrogenic products and increased environmental persistence via reversible photohydration. (2017). PubMed. Retrieved from [Link]

-

A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. (n.d.). Academia.edu. Retrieved from [Link]

-

A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. (2009). PubMed. Retrieved from [Link]

-

A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone. (n.d.). Ovid. Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Retrieved from [Link]

-

Studies on the stability of corticosteroids V. The degradation pattern of hydrocortisone in aqueous solution. (n.d.). Sci-Hub. Retrieved from [Link]

-

Comparative study of prednisolone versus hydrocortisone acetate for treatment of patients with the classic congenital adrenal hyperplasia due to 21-hydroxylase deficiency. (n.d.). Archives of Endocrinology and Metabolism. Retrieved from [Link]

-

[Comparative study of prednisolone versus hydrocortisone acetate for treatment of patients with the classic congenital adrenal hyperplasia due to 21-hydroxylase deficiency]. (2008). PubMed. Retrieved from [Link]

-

A novel approach to serum multi-steroid profiling using ultra high-performance liquid chromatography-tandem mass spectrometry with post column infusion ammonium fluoride. (2021). Endocrine Abstracts. Retrieved from [Link]

-

Multi-steroid profiling by UHPLC-MS/MS with post- column infusion of ammonium fluoride. (2022). Pure. Retrieved from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Comparison of modified-release hydrocortisone capsules versus prednisolone in the treatment of congenital adrenal hyperplasia in. (n.d.). Endocrine Connections. Retrieved from [Link]

-

Bioactive Rearrangement Products from Aqueous Photolysis of Pharmaceutical Steroids. (2019). PMC. Retrieved from [Link]

-

Prednisolone vs. Hydrocortisone: Unpacking the Differences in Steroid Therapy. (2026). Oreate AI. Retrieved from [Link]

-

Studies of the slowing of the dienone-phenol rearrangement of a steroidal 1,4-dien-3-one by the introduction of an 11-keto group. (1989). PubMed. Retrieved from [Link]

-

Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution. (n.d.). ResearchGate. Retrieved from [Link]

-

Pharmacology of corticosteroids. (2023). Deranged Physiology. Retrieved from [Link]

-

Switching between oral prednisolone and IV hydrocortisone. (2023). Specialist Pharmacy Service. Retrieved from [Link]

-

Topically used corticosteroids: What is the big picture of drug product degradation?. (2018). DSpace. Retrieved from [Link]

-

Oxidation of corticosteroids to steroidal-21-oic acids by human liver enzyme. (n.d.). PubMed. Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). American Pharmaceutical Review. Retrieved from [Link]

-

The Impact of Formulation Strategies on Drug Stability and Bioavailability. (n.d.). JOCPR. Retrieved from [Link]

-

Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride. (2022). Clinical Chemistry and Laboratory Medicine (CCLM). Retrieved from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

-

ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). IJCRT.org. Retrieved from [Link]

-

3: Various trienone (top) and dienone (bottom) steroids examined for... (n.d.). ResearchGate. Retrieved from [Link]

-

Corticosteroids-Mechanisms of Action in Health and Disease. (n.d.). PMC. Retrieved from [Link]

-

Stability of Conjugated Dienes MO Theory. (n.d.). Lumen Learning. Retrieved from [Link]

-

14.1 Stability of Conjugated Dienes: Molecular Orbital Theory. (2023). OpenStax. Retrieved from [Link]

-

Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC-MS. (2019). PubMed. Retrieved from [Link]

-

(PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). ResearchGate. Retrieved from [Link]

-

Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). MDPI. Retrieved from [Link]

-

Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes. (2011). MDPI. Retrieved from [Link]

-

Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). PMC. Retrieved from [Link]

-

Stabilization of Oxidation Prone Ingredients. (n.d.). Fagron Academy. Retrieved from [Link]

-

Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids. (2024). PMC. Retrieved from [Link]

-

Beta-cyclodextrin/steroid complexation: effect of steroid structure on association equilibria. (1990). PubMed. Retrieved from [Link]

-

Steroids containing ring A aromatic. Part XI. Mechanism of the dienol–benzene rearrangement. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved from [Link]

-

Photochemical reaction of bridged cyclohepta-3,5-dienone systems. (1972). R Discovery. Retrieved from [Link]

-

Dienone–phenol type rearrangements. Part IV. 2-Hydroxy-3-oxo-Δ4-steroids. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved from [Link]

-

Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions. (2025). Beilstein Journals. Retrieved from [Link]

-

Synthesis of steroid-like analogues of cholesterol biosynthesis inhibitors. (n.d.). Elektronische Hochschulschriften der LMU München. Retrieved from [Link]

-

(PDF) Photocatalytic degradation of steroid hormone micropollutants by TiO2-coated polyethersulfone membranes in a continuous flow-through process. (2022). ResearchGate. Retrieved from [Link]

Sources

- 1. One-pot synthesis of multi-substituted conjugated dienones by trapping allene carbocations with active ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Measurement of twenty-one serum steroid profiles by UPLC-MS/MS for the diagnosis and monitoring of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sci-Hub. Studies on the stability of corticosteroids V. The degradation pattern of hydrocortisone in aqueous solution / International Journal of Pharmaceutics, 1980 [sci-hub.box]

- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 5. Environmental photochemistry of dienogest: phototransformation to estrogenic products and increased environmental persistence via reversible photohydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive Rearrangement Products from Aqueous Photolysis of Pharmaceutical Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. Oxidation of corticosteroids to steroidal-21-oic acids by human liver enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. (PDF) A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions [academia.edu]

- 12. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. researchgate.net [researchgate.net]

- 15. Studies of the slowing of the dienone-phenol rearrangement of a steroidal 1,4-dien-3-one by the introduction of an 11-keto group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. resolvemass.ca [resolvemass.ca]

- 17. biopharminternational.com [biopharminternational.com]

- 18. onyxipca.com [onyxipca.com]

- 19. ijcrt.org [ijcrt.org]

- 20. endocrine-abstracts.org [endocrine-abstracts.org]

- 21. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 22. medrxiv.org [medrxiv.org]

- 23. mdpi.com [mdpi.com]

- 24. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. fagronacademy.us [fagronacademy.us]

- 26. researchgate.net [researchgate.net]

- 27. Beta-cyclodextrin/steroid complexation: effect of steroid structure on association equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]

2.[1][2][3] Methodological & Application

Application Note: Chemo-Enzymatic Synthesis of Pregna-1,4,16-triene-3,20-dione from Soybean Phytosterols

Target Audience: Synthetic Chemists, Process Engineers, and API Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Context & Mechanistic Rationale

Pregna-1,4,16-triene-3,20-dione (PTD) is a highly valuable steroidal intermediate required for the downstream synthesis of potent, halogenated active pharmaceutical ingredients (APIs) such as dexamethasone, betamethasone, and prednisolone. Historically, the total chemical synthesis of the 1,4-diene-3-one system and the pregnane side chain suffered from poor atom economy, toxic byproducts, and low regioselectivity.

As detailed in recent advancements by [1], transitioning to a chemo-enzymatic framework utilizing abundant soybean phytosterols resolves these bottlenecks. This guide outlines a hybrid synthetic route that merges the precision of microbial biotransformation with the scalability of classical organic side-chain construction.

Causality in Synthetic Design (The "Why")

-

Substrate Selection: Soybean deodorizer distillate sludge provides a low-cost, high-volume source of phytosterols.

-

Microbial Side-Chain Cleavage: Chemical degradation of the aliphatic phytosterol side chain is highly unselective. By deploying Mycobacterium sp., we hijack the pathogen's natural sterol degradation pathway to selectively cleave the side chain, yielding Androst-4-ene-3,17-dione (AD) while preserving the steroid nucleus.

-

Cyanohydrin Method: To construct the C20 ketone of the pregnane side chain, the cyanohydrin method is preferred over Wittig olefination due to its superior scalability. The α,β-unsaturated nature of the 3-ketone in AD kinetically favors nucleophilic attack at the non-conjugated 17-ketone, allowing selective functionalization without requiring complex protecting group strategies.

-

Microbial 1(2)-Dehydrogenation: Chemical introduction of the Δ1(2) double bond traditionally requires Selenium Dioxide (SeO2)—a highly toxic reagent that complicates downstream API purification. Substituting SeO2 with the actinobacterium Nocardioides simplex VKM Ac-2033D provides near-quantitative, regioselective dehydrogenation under mild aqueous conditions.

Pathway & Workflow Visualizations

Caption: Chemo-enzymatic synthesis pathway of Pregna-1,4,16-triene-3,20-dione from soybean phytosterols.

Caption: Workflow of the cyanohydrin method for pregnane side chain construction at the C17 position.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded within the steps to ensure that causality and reaction progression can be analytically verified before proceeding to the next stage.

Protocol A: Biocatalytic Cleavage to Androst-4-ene-3,17-dione (AD)

-

Preparation: Suspend the soybean phytosterol mixture (5 g/L) in a bioreactor containing a sterilized mineral salt medium supplemented with 1% Tween-80 to increase substrate bioavailability.

-

Inoculation: Inoculate the reactor with a pre-cultured seed of Mycobacterium sp.

-

Fermentation: Maintain the bioreactor at 30°C with an aeration rate of 1.0 vvm and agitation at 300 rpm.

-

IPC (Self-Validation): Sample the broth every 12 hours. Extract with ethyl acetate and analyze via HPLC-UV (254 nm). The reaction is deemed complete when the lipophilic phytosterol peak is entirely depleted and the AD peak plateaus (typically 72–96 hours).

-

Recovery: Extract the whole broth with ethyl acetate, concentrate the organic layer under reduced pressure, and crystallize the crude AD from methanol.

Protocol B: Cyanohydrin Method & Δ16 Formation

-

Cyanidation: Dissolve AD in a mixture of methanol and glacial acetic acid. Cool the reactor to 0°C. Dropwise, add an aqueous solution of Potassium Cyanide (KCN). Stir for 4 hours.

-

IPC (Self-Validation): Analyze the intermediate via FT-IR. The appearance of a sharp nitrile (-C≡N) stretch at ~2230 cm⁻¹ and the shift of the C17 carbonyl stretch confirms successful 17-cyanohydrin formation.

-

Grignard Addition: Dissolve the dried cyanohydrin intermediate in anhydrous THF under a nitrogen atmosphere. Cool to -10°C and slowly add Methylmagnesium bromide (MeMgBr) (3.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

-

Hydrolysis & Dehydration: Quench the reaction carefully with saturated aqueous NH₄Cl to hydrolyze the imine intermediate into the C20 ketone. To introduce the Δ16 double bond, treat the resulting 17α-hydroxypregnane derivative with thionyl chloride (SOCl₂) in pyridine at 0°C.

-

IPC (Self-Validation): TLC (Hexane:EtOAc 7:3) will show the disappearance of the saturated precursor. FT-IR will confirm the loss of the -OH stretch (~3300 cm⁻¹) and the presence of the C20 carbonyl (~1700 cm⁻¹).

Protocol C: Microbial 1(2)-Dehydrogenation

-

Biocatalyst Preparation: Cultivate Nocardioides simplex VKM Ac-2033D in a nutrient broth until the optical density (OD₆₀₀) reaches 2.0.

-

Biotransformation: Dissolve the pregna-4,16-diene-3,20-dione precursor in a minimal volume of DMF (final concentration <2% v/v to avoid cellular toxicity) and add it to the active culture.

-

Incubation: Incubate at 28°C for 24–48 hours with continuous shaking (200 rpm).

-

IPC (Self-Validation): Monitor via UV-Vis spectroscopy. The reaction is complete when the absorption maximum shifts from ~240 nm (characteristic of the 4-ene-3-one system) to ~244 nm with a distinct spectral shoulder, indicating the fully conjugated 1,4-diene-3-one system.

-

Structural Validation: Crystallographic validation of the final PTD product should confirm the planarity of Ring A, with characteristic C1=C2 and C4=C5 bond lengths of 1.326 Å and 1.332 Å, respectively, as established by [2].

Quantitative Data Presentation

The decision to utilize a biocatalytic approach for the final dehydrogenation step is supported by the comparative data in Table 1, which highlights the operational and environmental superiority of N. simplex over traditional chemical oxidation.

Table 1: Comparative Analysis of 1(2)-Dehydrogenation Strategies

| Parameter | Chemical Dehydrogenation | Microbiological Dehydrogenation |

| Reagent / Biocatalyst | Selenium Dioxide (SeO2) | Nocardioides simplex VKM Ac-2033D |

| Reaction Conditions | Reflux in t-butanol, 18h | Aqueous medium, 28°C, 24-48h |

| Molar Yield | 60 - 70% | > 85% |

| Regioselectivity | Moderate (prone to over-oxidation) | Excellent (highly specific to Δ1) |

| Environmental Impact | High toxicity, heavy metal waste | Eco-friendly, biodegradable waste |

| Downstream Processing | Complex (requires rigorous Se removal) | Straightforward (solvent extraction) |

References

-

Huy, L. D., Savinova, T. S., Kazantsev, A. V., Fokina, V. V., & Donova, M. V. (2024). Synthesis of Pregna-1,4,16-triene-3,20-dione from a Mixture of Soybean Phytosterols using a Combination of Chemical and Microbiological Methods. Current Organic Chemistry, 28.[Link]

-

Wang, N.-Q., & Wang, T.-J. (2007). Pregna-1,4,16-triene-3,20-dione. Acta Crystallographica Section E Structure Reports Online, 63(8), o3659.[Link]

-

Savinova, T. S., et al. (2012). Extraction of a mixture of phytosterols from soybean processing by-product and its use in the manufacture of 9α-hydroxyandrost-4-en-3,17-dione. Pharmaceutical Chemistry Journal, 46(3), 181-184.[Link]

Application Notes and Protocols for the Microbial Dehydrogenation of Pregna-4,16-diene-3,20-dione to Pregna-1,4,16-triene-3,20-dione

Introduction: The Strategic Importance of Δ1-Dehydrogenation in Steroid Synthesis

The introduction of a double bond at the C1-C2 position (Δ1-dehydrogenation) of the steroid nucleus is a pivotal transformation in the synthesis of numerous potent corticosteroids, which possess enhanced anti-inflammatory and glucocorticoid activities with reduced mineralocorticoid side effects.[1] The target of this protocol, Pregna-1,4,16-triene-3,20-dione, is a valuable intermediate in the production of these advanced therapeutics.[2][3] While chemical methods for this transformation exist, they often require harsh reagents and can lack the high regio- and stereospecificity inherent to enzymatic processes.[4]

Microbial biotransformation offers an elegant and efficient alternative, leveraging the catalytic prowess of whole-cell biocatalysts or their isolated enzymes.[5][6] Organisms such as Nocardioides simplex (formerly Arthrobacter simplex), Nocardia corallina, and Bacillus sphaericus have been extensively documented for their potent 3-ketosteroid-Δ1-dehydrogenase (KSTD) activity, the enzyme responsible for this specific dehydrogenation.[2][7][8][9][10][11] This enzyme facilitates the trans-axial abstraction of the 1α and 2β hydrogens, a reaction that is challenging to replicate with conventional chemical methods.[12][13]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish and optimize the microbial Δ1-dehydrogenation of Pregna-4,16-diene-3,20-dione. We will delve into the selection and cultivation of suitable microorganisms, detailed protocols for the biotransformation process, and robust analytical methods for monitoring and validation.

Biochemical Pathway and Rationale

The core of this biotransformation is the enzymatic activity of 3-ketosteroid-Δ1-dehydrogenase (KSTD). This flavin adenine dinucleotide (FAD)-dependent enzyme catalyzes the introduction of a double bond between the C1 and C2 carbons of the steroid's A-ring.

Caption: Biochemical pathway of Δ1-dehydrogenation.

The reaction mechanism is initiated by the abstraction of a proton, followed by a rate-limiting hydride transfer to the FAD cofactor, resulting in FADH2.[12] For the catalytic cycle to continue, the reduced FADH2 must be re-oxidized to FAD. This is often the rate-limiting step in whole-cell biotransformations. The regeneration of FAD can be significantly enhanced by the addition of artificial electron acceptors, such as menadione (Vitamin K3), which readily accept electrons from FADH2, thereby increasing the overall reaction rate.[7][14]

Experimental Workflow Overview

The successful execution of this microbial transformation follows a structured workflow, from inoculum preparation to product purification. Each stage requires careful control of parameters to ensure high conversion efficiency and product purity.

Caption: General experimental workflow.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Purpose |

| Pregna-4,16-diene-3,20-dione | ≥98% Purity | Standard Supplier | Substrate |

| Nocardioides simplex VKM Ac-2033D | Freeze-dried culture | Culture Collection | Biocatalyst |

| Yeast Extract | Bacteriological Grade | Standard Supplier | Growth Medium Component |

| Peptone | Bacteriological Grade | Standard Supplier | Growth Medium Component |

| Glucose | ACS Grade | Standard Supplier | Carbon Source |

| Menadione (Vitamin K3) | ≥98% Purity | Standard Supplier | Artificial Electron Acceptor |

| Ethyl Acetate | HPLC Grade | Standard Supplier | Extraction Solvent |

| Methanol | HPLC Grade | Standard Supplier | HPLC Mobile Phase |

| Acetonitrile | HPLC Grade | Standard Supplier | HPLC Mobile Phase |

| Water | HPLC Grade | Standard Supplier | HPLC Mobile Phase |

Detailed Protocols

Protocol 1: Inoculum and Culture Preparation

This protocol details the preparation of a robust seed culture of Nocardioides simplex for inoculation into the main bioreactor.

1.1. Media Preparation:

-

Prepare the seed culture medium consisting of (per liter of deionized water):

-

Yeast Extract: 10 g

-

Peptone: 10 g

-

Glucose: 5 g

-

-

Adjust the pH to 7.0-7.2 using 1M NaOH or 1M HCl.

-

Dispense into flasks and autoclave at 121°C for 20 minutes.

1.2. Culture Activation and Growth:

-

Aseptically transfer the freeze-dried culture of Nocardioides simplex to a flask containing 50 mL of sterile seed medium.

-

Incubate at 28-30°C on a rotary shaker at 180-200 rpm for 24-48 hours, or until significant cell growth is observed (turbid culture).

-

This primary culture will be used to inoculate a larger volume of seed medium (typically a 5-10% v/v inoculation) and grown under the same conditions for another 24 hours to generate sufficient biomass for the biotransformation reactor.

Protocol 2: Whole-Cell Biotransformation

This protocol describes the core bioconversion process in a laboratory-scale bioreactor or shake flask.

2.1. Bioreactor Preparation:

-

Prepare the main fermentation medium as described in Protocol 1.1 and sterilize it within the bioreactor.

-

Allow the medium to cool to the operating temperature of 28-30°C.

2.2. Inoculation and Cell Growth:

-

Aseptically inoculate the bioreactor with the seed culture (5-10% v/v).

-

Allow the cells to grow for 18-24 hours under controlled conditions (28-30°C, agitation, and aeration if in a fermenter).

2.3. Substrate and Electron Acceptor Addition:

-

Prepare a stock solution of the substrate, Pregna-4,16-diene-3,20-dione, in a suitable water-miscible solvent like dimethylformamide (DMF) or ethanol to a concentration of 10-50 g/L. The use of a solvent is necessary due to the poor aqueous solubility of steroids.[6]

-

Prepare a stock solution of menadione in ethanol (e.g., 10 g/L).

-

Aseptically add the substrate solution to the culture to achieve a final concentration of 0.5-1.0 g/L. Higher concentrations can be toxic to the microorganisms.[6]

-

Add the menadione solution to a final concentration of 0.1 mM. The presence of an artificial electron acceptor can significantly increase the rate of dehydrogenation.[7][14]

2.4. Bioconversion and Monitoring:

-

Continue incubation at 28-30°C with shaking.

-

Monitor the progress of the reaction every 2-4 hours by withdrawing samples.

-

The transformation is typically complete within 12-24 hours. Completion can be determined by the disappearance of the substrate spot and the appearance of the product spot on TLC, or by quantitative analysis via HPLC/GC-MS.

Protocol 3: Extraction and Analysis

This protocol outlines the methods for extracting the product from the culture broth and analyzing the conversion efficiency.

3.1. Sample Preparation for Analysis:

-

Take a 1 mL aliquot of the culture broth.

-

Add an equal volume of ethyl acetate and vortex vigorously for 1-2 minutes to extract the steroids.

-

Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous phases.

-

Carefully transfer the upper organic layer to a clean vial.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried residue in a known volume of mobile phase (e.g., methanol or acetonitrile) for analysis.

3.2. Thin-Layer Chromatography (TLC) for Rapid Monitoring:

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 70:30 v/v).

-

Visualization: UV light (254 nm). The product, Pregna-1,4,16-triene-3,20-dione, will have a different Rf value than the substrate.

3.3. High-Performance Liquid Chromatography (HPLC) for Quantification:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 240-254 nm.

-

Quantification: Calculate the percentage conversion by comparing the peak area of the substrate and product against a standard curve.

3.4. Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation:

-

Derivatization of the steroid may be necessary to improve volatility and thermal stability.

-

The mass spectrum of the product will show a molecular ion peak (M+) two mass units less than the substrate, corresponding to the loss of two hydrogen atoms.

Data Summary and Expected Results

The following table summarizes typical parameters and expected outcomes for this biotransformation. Actual results may vary based on specific laboratory conditions and strain vitality.

| Parameter | Typical Value | Rationale/Comment |

| Microorganism | Nocardioides simplex VKM Ac-2033D | Known to possess high 3-ketosteroid-Δ1-dehydrogenase activity.[2][10] |

| Substrate Concentration | 0.5 - 1.0 g/L | Balances productivity with potential substrate toxicity.[6] |

| Cell Density (OD600) | 5 - 10 | Higher cell density generally leads to faster conversion rates. |

| Temperature | 28 - 30 °C | Optimal growth and enzyme activity range for many mesophilic bacteria like N. simplex. |

| pH | 7.0 - 7.2 | Maintained near neutral to ensure optimal enzymatic activity. |

| Electron Acceptor | 0.1 mM Menadione | Facilitates FAD regeneration, accelerating the rate-limiting step.[7][14] |

| Reaction Time | 12 - 24 hours | Dependent on cell density, substrate concentration, and enzyme activity. |

| Expected Conversion | >90% | High conversion rates are achievable under optimized conditions.[7] |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no conversion | Inactive or insufficient inoculum | Use a fresh, actively growing seed culture. Increase inoculum volume. |

| Substrate toxicity | Lower the initial substrate concentration or use a fed-batch strategy. | |

| Non-optimal pH or temperature | Monitor and control pH and temperature throughout the biotransformation. | |

| Insufficient oxygen/electron acceptor | Increase agitation/aeration. Ensure proper concentration of menadione. | |

| Side product formation | Degradation of the steroid nucleus | Use resting cells instead of growing cultures, or use specific enzyme inhibitors if known. |

| Other enzymatic activities | Screen different microbial strains. Optimize reaction time to minimize side reactions. | |

| Difficulty in extraction | Emulsion formation | Add salt (NaCl) to the aqueous phase to break the emulsion. Use a different extraction solvent. |

Conclusion

Microbial Δ1-dehydrogenation represents a powerful, specific, and environmentally benign method for the synthesis of key steroid intermediates like Pregna-1,4,16-triene-3,20-dione. By carefully controlling culture conditions, substrate addition, and process monitoring as outlined in these protocols, researchers can achieve high-yield bioconversions. The methodologies described herein provide a solid foundation for both small-scale laboratory synthesis and process development for larger-scale industrial applications.

References

-

López-Gómez, C., & García-Peña, E. I. (Year). Δ′-Dehydrogenation of steroids by Arthrobacter simplex immobilized in calcium polygalacturonate beads. Journal of Industrial Microbiology and Biotechnology. [Link]

-

Itagaki, E., & Hatta, T. (Year). 3-Ketosteroid-delta 1-dehydrogenase from Nocardia corallina. PubMed. [Link]

-